![molecular formula C6H8ClN3O2 B2378421 5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride CAS No. 2470437-95-5](/img/structure/B2378421.png)
5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride
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Description
5-Amino-3-methylpyrazine-2-carboxylic acid hydrochloride, also known as AMPH, is a chemical compound with the CAS Number: 2470437-95-5 . It has a molecular weight of 189.6 and is traditionally used in scientific experiments to assess its physical, chemical, and biological properties.
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-3-methylpyrazine-2-carboxylic acid hydrochloride . The InChI code is 1S/C6H7N3O2.ClH/c1-3-5 (6 (10)11)8-2-4 (7)9-3;/h2H,1H3, (H2,7,9) (H,10,11);1H . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride serves as an important pharmaceutical intermediate. A study by Bai Jin-quan (2013) discusses the synthesis of a related compound, 5-Methylpyrazine-2-carboxylic acid, highlighting its importance in pharmaceutical applications. This compound is synthesized through chemical, electrochemical, and microbial methods, with chemical synthesis being the most common approach (Bai, 2013).
Bioconversion and Biocatalysis
In biocatalysis, 5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride or its derivatives can be used to synthesize new compounds. For instance, Wieser et al. (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and a total yield of 80%, showcasing the potential of bioconversion in synthesizing valuable compounds (Wieser et al., 1997).
Role in the Synthesis of New Compounds
The synthesis of new compounds often involves the use of derivatives of 5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride. For example, Albert and Ohta (1970) described a synthesis process from pyrazines that resulted in the creation of new compounds like 3,4-dihydropteridine and its derivatives. These processes illustrate the compound's role in the development of new chemical entities (Albert & Ohta, 1970).
Chemical Properties and Applications
Studies like those by Dobson and Gerkin (1996) provide insights into the chemical properties of similar compounds, such as 3-Aminopyrazine-2-carboxylic acid. Understanding these properties is crucial for various applications in chemical synthesis and pharmaceutical development (Dobson & Gerkin, 1996).
properties
IUPAC Name |
5-amino-3-methylpyrazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-3-5(6(10)11)8-2-4(7)9-3;/h2H,1H3,(H2,7,9)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFXRSFCTFIJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride |
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